molecular formula C18H20N2O3S B2908724 (E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide CAS No. 2034997-81-2

(E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide

Cat. No.: B2908724
CAS No.: 2034997-81-2
M. Wt: 344.43
InChI Key: DEDUUGWMOSLZAR-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-[4-(3-methoxyazetidin-1-yl)phenyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-23-18-13-20(14-18)17-9-7-16(8-10-17)19-24(21,22)12-11-15-5-3-2-4-6-15/h2-12,18-19H,13-14H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDUUGWMOSLZAR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structure

The chemical structure of (E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide can be represented as follows:

  • Molecular Formula : C18H20N2O2S
  • Molecular Weight : 336.43 g/mol
  • CAS Number : Not specified in the available literature.

Physical Properties

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Research indicates that compounds with similar structures often function as inhibitors or modulators of enzymatic activity, particularly in pathways related to inflammation and cancer.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. For instance, a study demonstrated that compounds with a similar sulfonamide moiety exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. Preliminary investigations into this compound suggest it may possess antibacterial properties, particularly against Gram-positive bacteria. This aligns with findings from related compounds that inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis .

Study 1: Cytotoxicity Assay

In a controlled laboratory setting, this compound was tested against several cancer cell lines using MTT assays. The results indicated a dose-dependent reduction in cell viability, with an IC50 value comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
PC3 (Prostate Cancer)12Cell cycle arrest
HeLa (Cervical Cancer)20Mitochondrial pathway activation

Study 2: Antibacterial Activity

A separate study assessed the antibacterial efficacy of the compound against common pathogens. The results showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting potential for therapeutic applications.

Bacterial StrainMIC (µg/mL)Inhibition Mechanism
Staphylococcus aureus32Inhibition of folate synthesis
Escherichia coli64Disruption of cell wall integrity

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